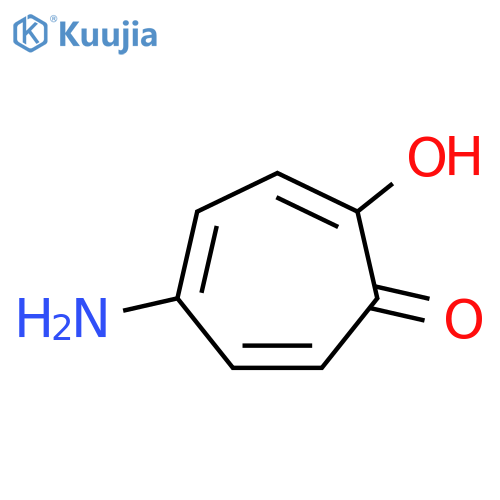

Cas no 7021-46-7 (5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one)

7021-46-7 structure

商品名:5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-5-amino-2,4,6-cycloheptatriene-1-one

- 5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one

- 2,4,6-CYCLOHEPTATRIEN-1-ONE,5-AMINO-2-HYDROXY

- 5-Amino-2-hydroxy-2,4,6-cycloheptatrien-1-one

- 5-amino-2-hydroxytropone

- 5-aminotopolone

- 5-Amino-tropolon

- 5-amino-tropolone

- VII tropolone

- NSC102877

- Z1203578162

- SCHEMBL916337

- AKOS006340973

- 5-amino-2-hydroxy-2,4,6 -cycloheptatrien-1-one

- F9994-0566

- BRN 1524779

- EN300-658853

- 7021-46-7

- NSC 102877

- 5-amino-2-hydroxy-2,4,6-cycloheptatriene-1-one

- 2,4,6-CYCLOHEPTATRIEN-1-ONE, 5-AMINO-2-HYDROXY-

- 5-Aminotropolone

- DTXSID90990446

- NSC-102877

- tropolone, 5-amino-

-

- インチ: InChI=1S/C7H7NO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H,9,10)

- InChIKey: SJJUTRFFONLOHZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=O)C(=CC=C1N)O

計算された属性

- せいみつぶんしりょう: 137.04800

- どういたいしつりょう: 137.048

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3A^2

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.2528 (rough estimate)

- ゆうかいてん: 177.25°C

- ふってん: 251.96°C (rough estimate)

- フラッシュポイント: 112.5°C

- 屈折率: 1.5030 (estimate)

- PSA: 63.32000

- LogP: 0.91580

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-658853-1.0g |

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one |

7021-46-7 | 95% | 1.0g |

$914.0 | 2023-07-08 | |

| Life Chemicals | F9994-0566-5g |

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one |

7021-46-7 | 95% | 5g |

$2640.0 | 2023-09-05 | |

| Enamine | EN300-658853-0.25g |

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one |

7021-46-7 | 95% | 0.25g |

$452.0 | 2023-07-08 | |

| Enamine | EN300-658853-5.0g |

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one |

7021-46-7 | 95% | 5.0g |

$2650.0 | 2023-07-08 | |

| Enamine | EN300-658853-0.1g |

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one |

7021-46-7 | 95% | 0.1g |

$317.0 | 2023-07-08 | |

| Life Chemicals | F9994-0566-2.5g |

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one |

7021-46-7 | 95% | 2.5g |

$1760.0 | 2023-09-05 | |

| Life Chemicals | F9994-0566-0.5g |

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one |

7021-46-7 | 95% | 0.5g |

$640.0 | 2023-09-05 | |

| 1PlusChem | 1P00FT85-500mg |

2-Hydroxy-5-amino-2,4,6-cycloheptatriene-1-one |

7021-46-7 | 95% | 500mg |

$944.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141929-100mg |

5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one |

7021-46-7 | 97% | 100mg |

¥2861.00 | 2024-05-03 | |

| A2B Chem LLC | AH36917-1g |

5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one |

7021-46-7 | 95% | 1g |

$998.00 | 2024-04-19 |

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

7021-46-7 (5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7021-46-7)5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one

清らかである:99%

はかる:1g

価格 ($):1642.0